Head-to-Head Bioorthogonal Reactivity: Terminal Alkyne vs. Simple Phenyl Substituents
The target compound possesses a terminal alkyne, enabling quantitative incorporation of azide-functionalized probes via CuAAC. Generic analogs like N-phenyl-5-nitrofuran-2-carboxamide lack this functionality. While specific kinetic data for this exact compound's CuAAC reaction is not published, the second-order rate constant for terminal alkynes with benzyl azide under standard Cu(I) conditions typically ranges between 10-100 M⁻¹s⁻¹ [1]. In contrast, the comparator's uncatalyzed reaction rate is effectively 0 M⁻¹s⁻¹, representing an infinite-fold functional enhancement for bioconjugation workflows [1].
| Evidence Dimension | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity |
|---|---|
| Target Compound Data | Bioorthogonal conjugation enabled via terminal alkyne; expected rate constant ~10-100 M⁻¹s⁻¹ |
| Comparator Or Baseline | N-phenyl-5-nitrofuran-2-carboxamide: No terminal alkyne present; CuAAC rate constant = 0 M⁻¹s⁻¹ |
| Quantified Difference | Infinite-fold functional enhancement (reaction feasible vs. impossible) |
| Conditions | Standard CuAAC conditions (CuSO4, sodium ascorbate, H2O/tBuOH, RT) |
Why This Matters
This functional divergence dictates scientific selection: the target compound is mandatory for experiments requiring target engagement pull-downs or biotin/fluorophore tagging, while generic analogs are inert in these assays.
- [1] Presolski, S.I., Hong, V., Cho, S.H. and Finn, M.G., 2010. Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society, 132(41), pp.14570-14576. View Source
